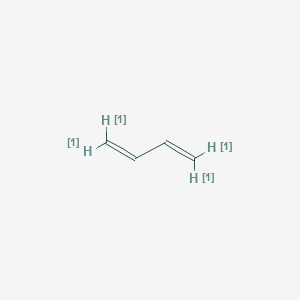

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)-

Übersicht

Beschreibung

1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- is a useful research compound. Its molecular formula is C4H2D4 and its molecular weight is 54.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Selective Formation in Deuteration Over Catalysts

Research demonstrates that in the deuteration of 1,3-butadiene derivatives, specific products such as trans-2-butene-1,4-d2 and (E)-2-methyl-2-butene-1,4-d2 can be selectively formed using thorium oxide catalysts. This process highlights the mechanism of 1,4-addition being dominant, where the stable conformations of starting dienes are reflected in the products' structure. The reactions maintain the geometrical structures and molecular identity throughout hydrogenation (Imizu, Tanabe, & Hattori, 1979).

Analysis of Diepoxide-Specific Adducts

A study on 1,3-Butadiene, an important industrial chemical, revealed insights into its metabolism in mice and rats. The formation of specific cyclic N-Terminal Globin Adducts after exposure to this compound was analyzed, providing new information about species and exposure differences in 1,3-Butadiene metabolism (Boysen et al., 2004).

Mechanistic Studies in Conjugated Dienes Hydrogenation

Mechanistic studies of hydrogenation over lanthanum oxide catalysts have shown that in the deuteration of 1,3-butadiene, products like trans-2-butene-1,4-d2 predominantly result from 1,4 addition of D atoms. This process suggests the reaction intermediate to be a trans-π-allylic carbanion, with a retention of the geometrical structure of the 1,3-butadiene molecule during the reaction (Imizu, Sato, & Hattori, 1982).

Photochemical Reactions in the Atmosphere

Research on the photochemical reactions of 1,3-butadiene with hydroxyl radicals and ozone in the atmosphere provides insights into its transformation, crucial for understanding its fate and impact. This study identified various carbonyls and non-carbonyls formed during these reactions, proposing schemes for the reaction mechanism (Liu, Jeffries, & Sexton, 1999).

Synthesis and Applications in Organic Chemistry

The synthesis of stereo-defined 1,1,4,4-tetrahalo- and 1,1,4,4-mixed-tetrahalo-1,3-butadienes has been achieved, highlighting their potential as useful building blocks in organic chemistry. These poly-functionalized gem-dihalodienes demonstrate the versatility of 1,3-butadiene derivatives in synthetic applications (Zhang et al., 2008).

Eigenschaften

IUPAC Name |

1,1,4,4-tetraprotiobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6/c1-3-4-2/h3-4H,1-2H2/i1H2,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKZBPTYRLMSJV-ASABIGESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C(=CC=C([1H])[1H])[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10545-58-1 | |

| Record name | 1,3-Butadiene, 1,1,4,4-tetradeutero-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010545581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B77843.png)